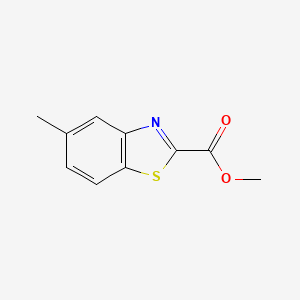![molecular formula C21H23N3O B2540000 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 586985-52-6](/img/structure/B2540000.png)
2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinones This compound is characterized by the presence of a benzylpiperidine moiety attached to a dihydroquinazolinone core
Mechanism of Action
Target of Action
The primary target of 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a type of ionotropic glutamate receptor that is critical for synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
This compound acts as a potent antagonist of the GluN2B subunit of the NMDA receptor . As an antagonist, it binds to the receptor and blocks its activity. This prevents the normal function of the receptor, which is to allow ions to flow into the neuron in response to the neurotransmitter glutamate.
Biochemical Pathways
The inhibition of the NMDA receptor by this compound affects several biochemical pathways. It can prevent the influx of calcium ions into the neuron, which can affect downstream signaling pathways involved in synaptic plasticity . This can have a significant impact on learning and memory processes.
Result of Action
By inhibiting the NMDA receptor, this compound can affect neuronal communication and plasticity. This can lead to changes in cognitive function, particularly learning and memory . .
Biochemical Analysis
Molecular Mechanism
It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Dosage Effects in Animal Models
The effects of 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of 4-benzylpiperidine with a suitable quinazolinone precursor. One common method involves the condensation of 4-benzylpiperidine with 2-aminobenzamide under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinazolinone derivatives with varying degrees of saturation.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays as a potential inhibitor of specific enzymes and receptors.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar therapeutic applications.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness
2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, such as the combination of a benzylpiperidine moiety with a dihydroquinazolinone core. This unique structure may confer distinct pharmacological properties and make it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21-18-8-4-5-9-19(18)22-20(23-21)15-24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERILFFEDVVFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2539919.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)

![1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2539925.png)






![1-(3-Methoxybenzoyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2539938.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)
